Dicamba-méthyle

Vue d'ensemble

Description

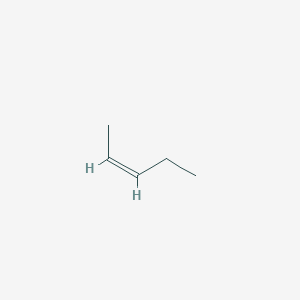

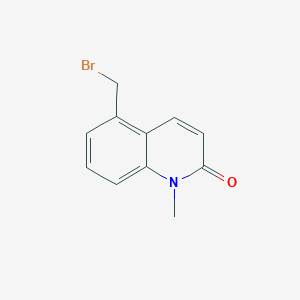

Dicamba-methyl is the methyl ester of dicamba. It is an agrochemical, an environmental contaminant, a herbicide, and a synthetic auxin . It is a dichlorobenzene, a monomethoxybenzene, and a methyl ester . It is functionally related to dicamba . Dicamba methyl ester is a chlorinated acidic herbicide, which exists as a persistent contaminant in the environment .

Synthesis Analysis

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper synthesizes key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses .Molecular Structure Analysis

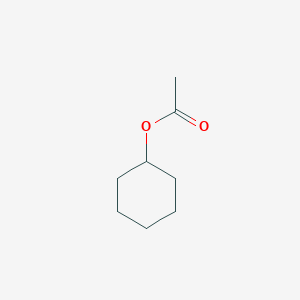

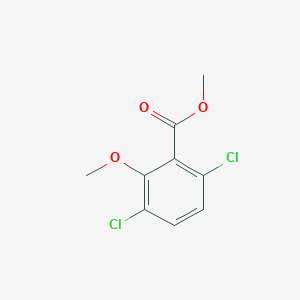

The molecular formula of Dicamba-methyl is C8H8Cl2O3 . Its molecular weight is 223.053 . The IUPAC Standard InChI is InChI=1S/C9H8Cl2O3/c1-13-8-6 (11)4-3-5 (10)7 (8)9 (12)14-2/h3-4H,1-2H3 .Chemical Reactions Analysis

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper synthesizes key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses .Physical and Chemical Properties Analysis

The molecular formula of Dicamba-methyl is C8H8Cl2O3 . Its molecular weight is 223.053 . The IUPAC Standard InChI is InChI=1S/C9H8Cl2O3/c1-13-8-6 (11)4-3-5 (10)7 (8)9 (12)14-2/h3-4H,1-2H3 .Applications De Recherche Scientifique

Étalon de référence analytique

L'ester méthylique de Dicamba est utilisé comme étalon de référence analytique pour l'estimation de l'analyte dans les échantillons aqueux à l'aide d'une dérivatisation chimique combinée à une extraction en phase solide, suivie d'une chromatographie en phase gazeuse (SPE-GC) .

Herbicide pour la gestion des mauvaises herbes à feuilles larges

Depuis environ 50 ans, le Dicamba est utilisé comme herbicide pour gérer environ 200 mauvaises herbes à feuilles larges. C'est un herbicide de groupe 4 à base d'auxine qui tue les plantes cibles en perturbant les schémas de croissance normaux .

Étude de la sensibilité des plantes

La sensibilité du soja et d'autres plantes à de faibles niveaux de Dicamba a été largement étudiée, fournissant des informations sur l'impact écologique et des directives pour une utilisation durable .

Interaction avec d'autres produits chimiques

Des recherches ont été menées sur l'interaction du Dicamba avec d'autres produits chimiques comme le fluthiacét-méthyle et le glyphosate pour contrôler diverses mauvaises herbes dans les cultures résistantes .

Études enzymatiques

Des études ont été menées sur des enzymes comme Dmt06 qui catalysent le transfert de méthyle du Dicamba vers le tétrahydrofolate (THF), générant des métabolites inactifs herbicides .

Évaluation de l'impact environnemental

Les impacts potentiels du Dicamba sur la santé humaine et l'environnement ont été évalués, y compris les risques pour les abeilles, les oiseaux, les poissons et les mammifères .

Destin environnemental et toxicologie

Des recherches ont défini le destin environnemental et la toxicologie du Dicamba, y compris son utilisation dans les milieux agricoles, industriels et résidentiels pour contrôler les mauvaises herbes à feuilles larges et les plantes ligneuses .

Mécanisme D'action

Target of Action

Dicamba-methyl primarily targets broadleaf weeds . It is a selective and systemic herbicide that is particularly effective against annual and perennial broadleaf weeds . The compound’s primary targets are the plant hormones known as auxins .

Mode of Action

Dicamba-methyl functions as a synthetic auxin . It mimics the action of natural plant hormones, leading to abnormal and uncontrollable growth in the target plants . This overwhelming growth eventually leads to plant senescence and cell death . It is absorbed through the leaves and translocates throughout the plant .

Biochemical Pathways

The biochemical pathways affected by Dicamba-methyl involve the manipulation of plant phytohormone responses . Specifically, it increases the production of ethylene and abscisic acid . This leads to plant growth inhibition, senescence, and tissue decay .

Pharmacokinetics

The pharmacokinetics of Dicamba-methyl involve its absorption, distribution, metabolism, and excretion (ADME). After oral dosing, Dicamba-methyl is rapidly absorbed, with peak levels occurring within the first hour . It is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation . More than 95% of the administered dose is excreted in the urine, with less than 5% in the feces .

Result of Action

The result of Dicamba-methyl’s action is the death of the target plants. By disrupting normal growth patterns, it causes the plants to grow in abnormal and uncontrollable ways . This leads to plant senescence and cell death .

Action Environment

The action of Dicamba-methyl can be influenced by environmental factors. In its unmixed state, it has a relatively high degree of volatility, meaning that once applied to an area, it can easily evaporate and become wind-borne . This can lead to off-target drift, where Dicamba-methyl inadvertently migrates to non-targeted neighboring areas, damaging those plants .

Orientations Futures

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper proposes additional areas of research and actions to increase our understanding and communicate the science findings, which should provide farmers with more robust tools and practices for sustainable dicamba use .

Analyse Biochimique

Biochemical Properties

Dicamba-methyl interacts with various enzymes, proteins, and other biomolecules. It is an auxin herbicide that acts by manipulating plant phytohormone responses, specifically increasing ethylene and abscisic acid production, which leads to plant growth inhibition, senescence, and tissue decay .

Cellular Effects

Dicamba-methyl has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal growth patterns . This irregular plant growth can cause disruption in cell transport systems and can induce plant death .

Molecular Mechanism

The molecular mechanism of Dicamba-methyl involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The conversion of Dicamba-methyl is catalyzed by a dicamba monooxygenase, which hydroxylates the methyl group of Dicamba .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dicamba-methyl change over time. It has a low to moderate volatility , indicating that it can persist in the environment for some time

Dosage Effects in Animal Models

The effects of Dicamba-methyl vary with different dosages in animal models. It has a low order of toxicity to domestic animals, and poisoning after normal use has not been reported

Metabolic Pathways

Dicamba-methyl is involved in several metabolic pathways. The pathways involved in its metabolism include demethylation, hydroxylation, and glucuronic acid conjugation

Propriétés

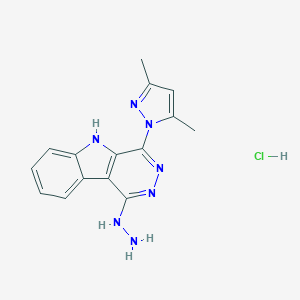

IUPAC Name |

methyl 3,6-dichloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSBKDYHGOOSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041849 | |

| Record name | Dicamba-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6597-78-0 | |

| Record name | Dicamba-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006597780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicamba-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,6-dichloro-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZJ167QO5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstract mentions that the synthesis of Dicamba methyl ester is endothermic. What does this tell us about the reaction conditions needed for its production?

A1: [] The fact that the synthesis of Dicamba methyl ester is endothermic means that it requires heat input to proceed. [] The reaction will absorb heat from its surroundings, and therefore, higher temperatures will favor the formation of the product. Industrial production would likely involve controlling the reaction temperature to optimize yield and efficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B165934.png)